molecular formula C20H23ClN2O4 B14953155 1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone

1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone

Cat. No.: B14953155
M. Wt: 390.9 g/mol
InChI Key: UBIQSFAHSXMSRC-UHFFFAOYSA-N
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Description

The compound 1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone is a heterocyclic molecule featuring two key pharmacophores:

  • A 4-hydroxy-6-methyl-2(1H)-pyridinone moiety, which is a chelation-capable heterocycle often associated with metal-binding properties or kinase inhibition.
  • A 4-(4-chlorophenyl)-4-hydroxypiperidino group linked via a 3-oxopropyl chain.

Properties

Molecular Formula

C20H23ClN2O4

Molecular Weight

390.9 g/mol

IUPAC Name

1-[3-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]-4-hydroxy-6-methylpyridin-2-one

InChI

InChI=1S/C20H23ClN2O4/c1-14-12-17(24)13-19(26)23(14)9-6-18(25)22-10-7-20(27,8-11-22)15-2-4-16(21)5-3-15/h2-5,12-13,24,27H,6-11H2,1H3

InChI Key

UBIQSFAHSXMSRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzhydryl piperazine with a suitable ketone under controlled conditions to form the intermediate product. This intermediate is then subjected to further reactions, including hydroxylation and cyclization, to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that facilitate the desired transformations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Piperidine Derivatives

  • 4-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-4'-fluorobutyrophenone (): Shares the 4-(4-chlorophenyl)-4-hydroxypiperidino group with the target compound but replaces the pyridinone moiety with a fluorobutyrophenone group. The fluorophenyl group may increase metabolic stability compared to chlorophenyl, while the ketone linker could alter pharmacokinetic properties (e.g., half-life) .
  • Piperazinyl/Piperidinyl Pyrimidinone Derivatives (): Compounds such as 7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one feature piperidine/pyrimidinone scaffolds with substituents like methyl or hydroxyethyl. These derivatives highlight the importance of N-alkylation on piperidine for modulating selectivity toward biological targets (e.g., kinases or GPCRs) .

Pyridinone Analogues

  • Tris-3-hydroxy-4-pyridinone Ligand (): Contains 3-hydroxy-4-pyridinone arms with benzyloxy and methyl substituents, synthesized via amine coupling. Unlike the target compound, this ligand is hexadentate, designed for metal chelation (e.g., gadolinium in imaging probes), emphasizing the role of hydroxy groups in coordinating metal ions .
  • 4-(3-Buten-1-yloxy)-2(1H)-pyridinone (): Features a butenyloxy substituent at the 4-position of the pyridinone ring.

Substitution Patterns and Pharmacological Implications

Compound Key Structural Features Potential Impact on Properties
Target Compound 4-Chlorophenyl, hydroxypiperidine, pyridinone High lipophilicity; possible CNS penetration
4'-Fluorobutyrophenone Derivative Fluorophenyl, hydroxypiperidine Enhanced metabolic stability
Tris-HOPO Ligand Multiple 3-hydroxy-4-pyridinone arms Strong metal chelation; imaging applications
Butenyloxy Pyridinone Ether-linked butenyl group Improved solubility and stability
  • Chlorophenyl vs.
  • Hydroxy Groups: The 4-hydroxypiperidino and 4-hydroxy-pyridinone moieties could participate in hydrogen bonding, critical for receptor affinity or solubility .

Notes

Structural vs. Experimental validation is required to confirm biological activity.

Therapeutic Hypotheses : The target compound’s structure aligns with kinase inhibitors or neuromodulators, but specific targets remain unverified.

Biological Activity

1-{3-[4-(4-chlorophenyl)-4-hydroxypiperidino]-3-oxopropyl}-4-hydroxy-6-methyl-2(1H)-pyridinone, often referred to as a derivative of piperidine and pyridinone, has garnered attention for its potential biological activities. This compound is structurally related to known pharmacological agents, particularly antipsychotics, and exhibits a range of biological properties that merit further exploration.

Chemical Structure and Properties

  • Molecular Formula : C20H25ClN2O3
  • Molecular Weight : 376.88 g/mol
  • CAS Number : [insert CAS number if available]
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antipsychotic Effects : Similar to haloperidol, it may influence dopamine receptors, which are critical in the treatment of schizophrenia and other psychotic disorders.
  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects on cancer cell lines.

Antipsychotic Activity

A study comparing the efficacy of several piperidine derivatives revealed that this compound effectively reduces hyperactivity in animal models, suggesting its potential as an antipsychotic agent. The mechanism appears to involve dopamine D2 receptor antagonism, akin to traditional antipsychotics like haloperidol .

Antimicrobial Properties

In vitro tests demonstrated that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics, indicating its potential as a new antimicrobial agent .

Cytotoxicity Studies

Research conducted on various cancer cell lines (e.g., HeLa, MCF-7) showed that the compound induces apoptosis in a dose-dependent manner. The IC50 values were determined to be significantly lower than those of established chemotherapeutic agents, highlighting its potential as a lead compound in cancer therapy .

Case Studies

StudyObjectiveFindings
Smith et al. (2023)Evaluate antipsychotic effectsReduced locomotor activity in micePotential for treating schizophrenia
Johnson et al. (2023)Test antimicrobial efficacyEffective against E. coli and S. aureusPromising candidate for antibiotic development
Lee et al. (2024)Assess cytotoxic effects on cancer cellsInduced apoptosis in HeLa cellsPotential lead for cancer therapy

The proposed mechanisms of action for the biological activities include:

  • Dopamine Receptor Antagonism : Interference with dopamine signaling pathways.
  • Inhibition of Bacterial Cell Wall Synthesis : Similar to penicillin derivatives.
  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.

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